molecular formula C20H11ClO3 B12649220 9,10-Anthracenedione, 1-chloro-8-phenoxy- CAS No. 63512-26-5

9,10-Anthracenedione, 1-chloro-8-phenoxy-

Cat. No.: B12649220
CAS No.: 63512-26-5
M. Wt: 334.7 g/mol
InChI Key: VTWPUMWNAWJLDY-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-chloro-8-phenoxy- is a chemical compound with the molecular formula C20H11ClO3. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a chlorine atom and a phenoxy group attached to the anthracenedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-chloro-8-phenoxy- typically involves the chlorination of anthraquinone followed by the introduction of a phenoxy group. One common method includes the reaction of 1-chloroanthraquinone with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-chloro-8-phenoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives. Substitution reactions can lead to various substituted anthraquinones.

Scientific Research Applications

9,10-Anthracenedione, 1-chloro-8-phenoxy- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.

    Industry: Utilized in the production of high-performance materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-chloro-8-phenoxy- involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, contributing to its biological activities. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Chloroanthraquinone: Similar in structure but lacks the phenoxy group.

    1,8-Dichloroanthraquinone: Contains two chlorine atoms instead of one.

    Phenoxyanthraquinone: Similar but without the chlorine atom.

Uniqueness

9,10-Anthracenedione, 1-chloro-8-phenoxy- is unique due to the presence of both a chlorine atom and a phenoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-chloro-8-phenoxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClO3/c21-15-10-4-8-13-17(15)20(23)18-14(19(13)22)9-5-11-16(18)24-12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWPUMWNAWJLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074073
Record name 9,10-Anthracenedione, 1-chloro-8-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63512-26-5
Record name 9,10-Anthracenedione, 1-chloro-8-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063512265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1-chloro-8-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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